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molecular formula C12H15NO3S B8474464 Methyl 2-[(dimethylcarbamoyl)sulfanyl]-4-methylbenzoate

Methyl 2-[(dimethylcarbamoyl)sulfanyl]-4-methylbenzoate

Cat. No. B8474464
M. Wt: 253.32 g/mol
InChI Key: FLOJAIIIAQIARL-UHFFFAOYSA-N
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Patent
US08871756B2

Procedure details

A round bottle flask containing a mixture of methyl 2-[(dimethylcarbamoyl)sulfanyl]-4-methylbenzoate (50 g, 197.6 mmol) and an aqueous solution of sodium hydroxide (120 mL, 4 N) was vacuumed and backfilled with nitrogen 3 times. After being refluxed for 2 hours, the resulting mixture was cooled to 0° C. and acidified with an aqueous solution of hydrochloric acid (45 mL, 6 N). The formed precipitate was collected by filtration, and then dissolved in ethyl acetate (500 mL). The solution was dried over anhydrous sodium sulfate, and concentrated in vacuo to afford 4-methyl-2-sulfanylbenzoic acid as a light yellow solid.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
45 mL
Type
reactant
Reaction Step Two
Quantity
120 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
CN(C)C([S:5][C:6]1[CH:15]=[C:14]([CH3:16])[CH:13]=[CH:12][C:7]=1[C:8]([O:10]C)=[O:9])=O.Cl>[OH-].[Na+]>[CH3:16][C:14]1[CH:13]=[CH:12][C:7]([C:8]([OH:10])=[O:9])=[C:6]([SH:5])[CH:15]=1 |f:2.3|

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
CN(C(=O)SC1=C(C(=O)OC)C=CC(=C1)C)C
Step Two
Name
Quantity
45 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
120 mL
Type
solvent
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A round bottle flask containing
TEMPERATURE
Type
TEMPERATURE
Details
After being refluxed for 2 hours
Duration
2 h
FILTRATION
Type
FILTRATION
Details
The formed precipitate was collected by filtration
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in ethyl acetate (500 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The solution was dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
CC1=CC(=C(C(=O)O)C=C1)S

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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